1H-Indole-1-acetic acid

Catalog No.
S589869
CAS No.
24297-59-4
M.F
C10H9NO2
M. Wt
175.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Indole-1-acetic acid

CAS Number

24297-59-4

Product Name

1H-Indole-1-acetic acid

IUPAC Name

2-indol-1-ylacetic acid

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c12-10(13)7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7H2,(H,12,13)

InChI Key

WQJFIWXYPKYBTO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CN2CC(=O)O

1H-Indole-3-acetic acid, often abbreviated as IAA, is a naturally occurring auxin, a type of plant hormone. Auxins play a critical role in various aspects of plant growth and development . Scientific research on IAA explores its functions and mechanisms of action in these processes.

Subheading 1: IAA and Plant Growth

  • Cell elongation and stem growth: IAA promotes cell elongation in stems and other tissues. Research suggests IAA regulates the activity of enzymes involved in cell wall loosening, allowing for cell expansion .
  • Root development: IAA plays a complex role in root development. It inhibits primary root growth while stimulating lateral root formation .
  • Tropisms: IAA is involved in plant tropisms, the directional growth response to stimuli like light or gravity. Research has shown that unequal IAA distribution within the plant dictates the direction of growth .

Subheading 2: IAA and Other Physiological Processes

  • Fruit development: IAA is crucial for fruit set and development. Studies have shown that auxin application can promote fruit growth and parthenocarpy (fruit development without fertilization) .
  • Apical dominance: IAA produced in the apical bud suppresses the growth of lateral buds, maintaining the plant's apical dominance .
  • Vascular tissue differentiation: IAA plays a role in the development of xylem and phloem, the vascular tissues responsible for water and nutrient transport .

1H-Indole-1-acetic acid is an indole derivative characterized by the presence of an acetic acid group attached to the indole structure. This compound is notable for its role as a plant hormone, particularly in regulating growth and development processes such as cell elongation and differentiation. Its molecular formula is C10H9NO2C_{10}H_{9}NO_{2} and it has a molecular weight of approximately 175.19 g/mol. The compound's structure consists of a bicyclic indole system, which contributes to its unique chemical properties and biological activities .

IAA exerts its effects by binding to specific receptors in plant cells, called auxin-responsive proteins (ARPs). This binding triggers a cascade of signaling events that influence gene expression and cellular processes leading to growth and development. The specific mechanism of action depends on the type of ARP and the cellular context.

Data Availability:

  • Toxicity data on IAA is limited, but some studies suggest it can be mildly toxic to animals upon ingestion.

Safety Precautions:

  • Wear gloves, eye protection, and protective clothing when handling IAA.
  • Avoid inhalation and ingestion.
  • Work in a well-ventilated area.
, including:

  • Oxidation: The compound can be oxidized to form different products, such as aldehydes or ketones, using oxidizing agents like peroxodisulphate.
  • Substitution Reactions: Due to its aromatic nature, electrophilic substitution reactions can occur on the indole nucleus, allowing for the introduction of various functional groups.
  • Reduction: Reduction reactions can convert 1H-Indole-1-acetic acid into alcohols or amines using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can also participate in condensation reactions to form larger molecules or cyclic structures.

1H-Indole-1-acetic acid exhibits significant biological activity, primarily as a plant growth regulator. It is involved in processes such as:

In addition to its role in plants, there is ongoing research into its potential therapeutic applications in human medicine, including anti-inflammatory and anticancer properties.

The synthesis of 1H-Indole-1-acetic acid can be achieved through several methods:

  • Fischer Indole Synthesis: This method involves the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions to form indoles, which can then be further functionalized to yield 1H-Indole-1-acetic acid.
  • Buchwald-Hartwig Amination: A palladium-catalyzed reaction that facilitates the formation of carbon-nitrogen bonds, useful for synthesizing various indole derivatives.
  • Functionalization Techniques: Various functionalization methods such as Friedel-Crafts acylation or alkylation can be employed to introduce the acetic acid moiety onto the indole structure.

The applications of 1H-Indole-1-acetic acid are diverse and include:

  • Agriculture: Used as a plant growth regulator to enhance crop yields and improve stress tolerance.
  • Pharmaceutical Research: Investigated for potential therapeutic effects against various diseases due to its biological activity.
  • Chemical Synthesis: Serves as a building block for synthesizing more complex organic compounds in medicinal chemistry .

Studies on the interactions of 1H-Indole-1-acetic acid with biological systems have shown that it can act on various molecular targets, influencing pathways related to growth and development. Its mechanism of action may involve binding to specific receptors that modulate cellular responses. Research is ongoing to fully elucidate these interactions and their implications for both plant biology and potential medical applications .

Several compounds share structural similarities with 1H-Indole-1-acetic acid. These include:

Compound NameStructure DescriptionUnique Features
Indole-3-acetic acidAnother indole derivative with a different substitution patternNaturally occurring plant hormone
2-MethylindoleA simpler derivative with fewer substituentsLess complex structure
3-MethylindoleSimilar indole structure but with a methyl group at position threeDifferent biological activity profile

The uniqueness of 1H-Indole-1-acetic acid lies in its specific substitution pattern at the first position of the indole ring, which enhances its stability and reactivity compared to other derivatives. This distinct structure allows it to perform unique functions in both plant physiology and potential therapeutic contexts .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

24297-59-4

Wikipedia

Indole-1-acetic acid

Dates

Last modified: 08-15-2023

Explore Compound Types